

Spectroscopic Characterization of 4-Bromo-2,6-dichloropyridine: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2,6-dichloropyridine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-Bromo-2,6-dichloropyridine**. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from structurally similar compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **4-Bromo-2,6-dichloropyridine**. These predictions are derived from the analysis of substituent effects on the pyridine ring and typical values for similar halogenated aromatic compounds.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H	~7.5 - 8.0	Singlet	The two equivalent protons at the C3 and C5 positions are expected to appear as a single peak due to the molecule's symmetry. The exact shift is influenced by the solvent.
^{13}C	~150 - 155 (C2, C6)	Singlet	Carbons bearing chlorine atoms are significantly deshielded.
^{13}C	~120 - 125 (C4)	Singlet	The carbon atom attached to the bromine is expected in this region.
^{13}C	~130 - 135 (C3, C5)	Singlet	Carbons adjacent to the nitrogen and flanked by halogenated carbons.

Table 2: Predicted Key FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
~3100 - 3000	Weak	C-H stretching (aromatic)
~1550 - 1530	Strong	C=N and C=C stretching (pyridine ring)
~1420 - 1400	Medium	C=C stretching (pyridine ring)
~1100 - 1000	Strong	C-Cl stretching
~850 - 750	Strong	C-H out-of-plane bending
~600 - 500	Medium	C-Br stretching

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value	Predicted Relative Abundance	Ion Fragment
225/227/229	High	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ Molecular ion cluster. The isotopic pattern will be characteristic of one bromine and two chlorine atoms. [1]
190/192/194	Moderate	[M-Cl] ⁺ Fragment resulting from the loss of a chlorine atom.
146/148	Moderate	[M-Br] ⁺ or [M-Cl-Cl] ⁺ . Further fragmentation would be needed to distinguish.
111	Moderate	[M-Br-Cl] ⁺ Fragment from the loss of both a bromine and a chlorine atom.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols represent standard procedures and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-15 mg of **4-Bromo-2,6-dichloropyridine** in approximately 0.5 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent can influence chemical shifts.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the tube in the NMR spectrometer.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which can interfere with the spectrum.[\[2\]](#)[\[3\]](#)
 - In an agate mortar, grind 1-2 mg of solid **4-Bromo-2,6-dichloropyridine** to a fine powder.[\[3\]](#)[\[4\]](#)

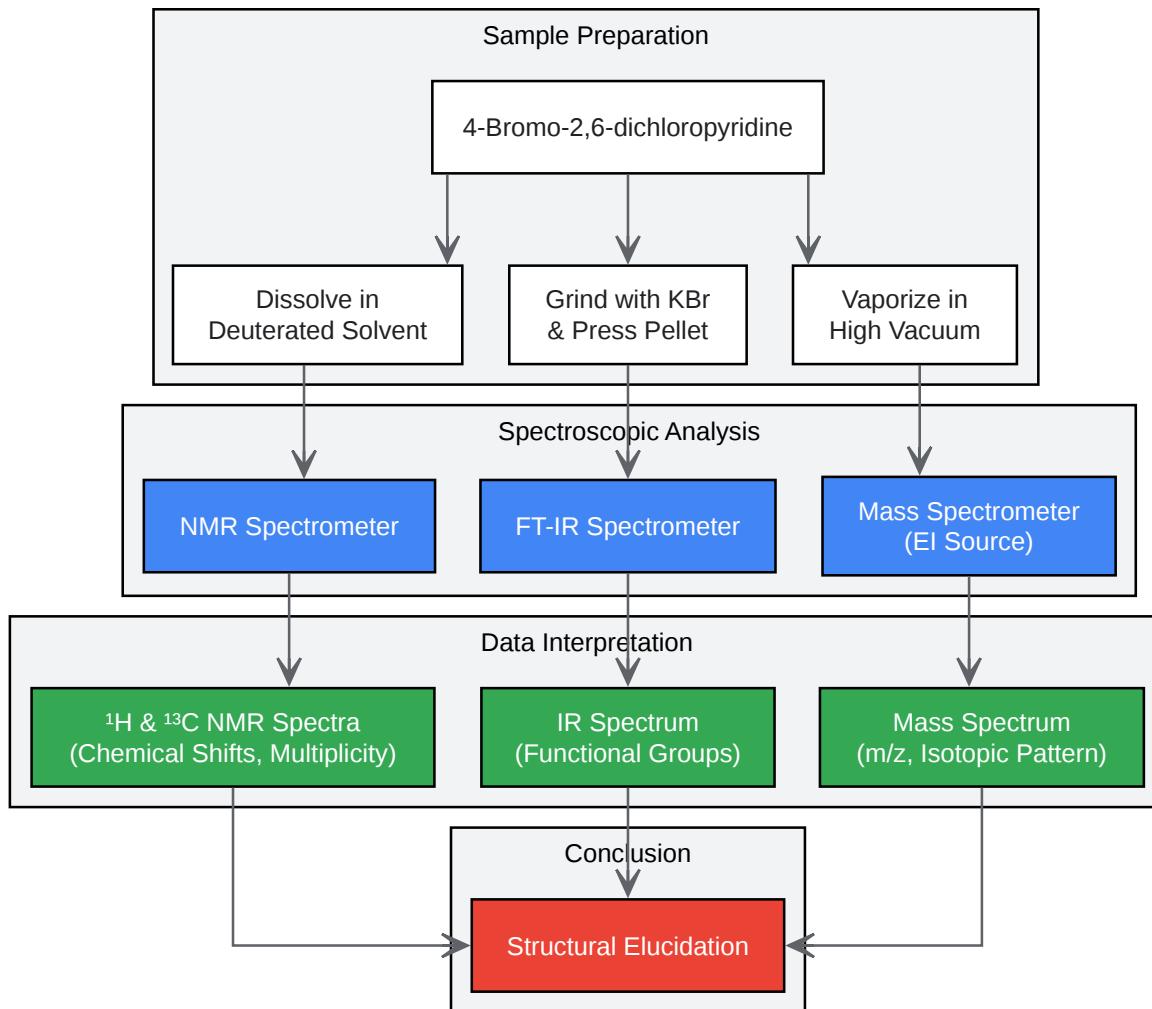
- Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample.[3][4]
- Pellet Formation:
 - Transfer the mixture to a pellet-forming die.
 - Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[2][3]
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum, typically in the range of 4000-400 cm^{-1} .[5] The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) with Electron Ionization (EI)

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum environment.[6]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes the molecules to ionize, forming a molecular ion (M^+) and various fragment ions. This is considered a "hard" ionization technique due to the extensive fragmentation it can cause.[8]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-2,6-dichloropyridine**.



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Caption: Workflow for Spectroscopic Analysis of **4-Bromo-2,6-dichloropyridine**.

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